
(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a synthetic organic compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes this compound particularly interesting for various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors such as epoxides or halohydrins.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The oxetane ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the oxetane ring can lead to the formation of alcohols or other reduced derivatives.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Conditions: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-2,3-diones, while reduction can produce diols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, oxetane derivatives are explored for their potential as pharmaceutical agents. The unique reactivity of the oxetane ring can be harnessed to develop novel drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Aminooxetane-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2S,3R)-3-((Methoxycarbonyl)amino)oxetane-2-carboxylic acid: Has a methoxycarbonyl protecting group instead of Boc.
Uniqueness
The presence of the Boc protecting group in (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid provides stability and selectivity in reactions, making it a versatile intermediate in organic synthesis. The oxetane ring’s strain also imparts unique reactivity compared to other cyclic ethers.
Propriétés
Formule moléculaire |
C9H15NO5 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m1/s1 |
Clé InChI |
ZAAGFPCWFSEKCQ-RITPCOANSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CO[C@@H]1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


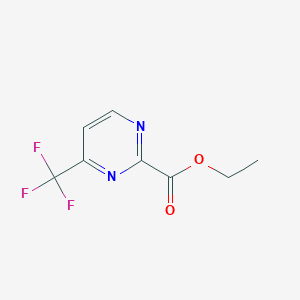
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)

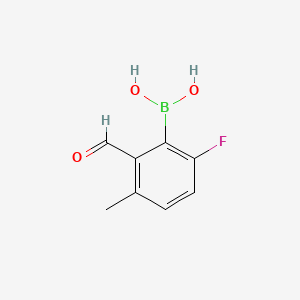
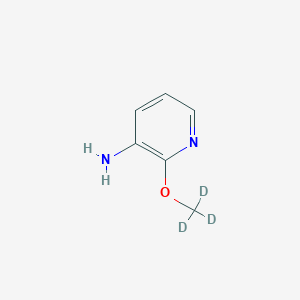
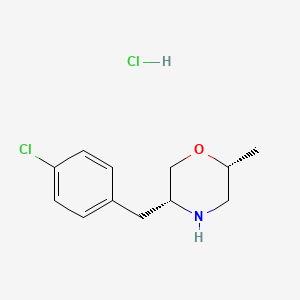
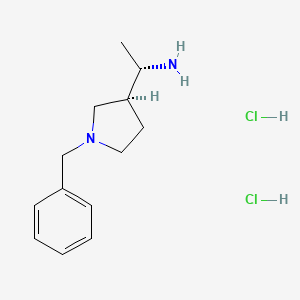
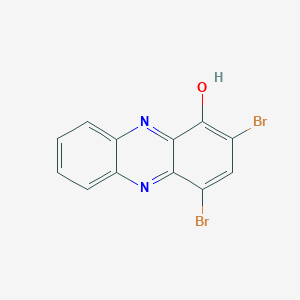
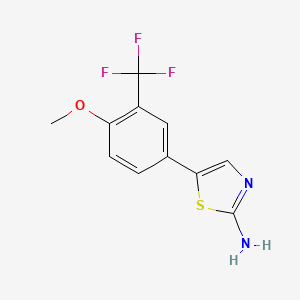
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
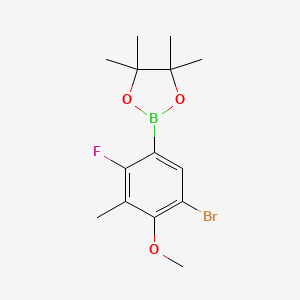
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)
